molecular formula C₂H₄O₄ B118204 Glyoxylic acid monohydrate CAS No. 563-96-2

Glyoxylic acid monohydrate

Cat. No. B118204
CAS RN: 563-96-2
M. Wt: 92.05 g/mol
InChI Key: MOOYVEVEDVVKGD-UHFFFAOYSA-N
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Description

Glyoxylic Acid Monohydrate: Comprehensive Analysis

Glyoxylic acid monohydrate is a significant compound in atmospheric chemistry, organic synthesis, and biochemistry. It is known for its role in secondary organic aerosol formation, where it reacts with amino acids in the atmosphere, leading to the formation of low-volatility products such as 1,3-disubstituted imidazoles and nonaromatic five-membered rings, which contribute to particle growth and browning in the atmosphere . Glyoxylic acid also serves as a formaldehyde equivalent in organic synthesis, facilitating the formation of various heterocyclic compounds . Its reactivity has been harnessed in the

Scientific Research Applications

  • As a Carbon Monoxide Source for Carbonylation Reactions : Glyoxylic acid can generate carbon monoxide for palladium-catalyzed carbonylation reactions, an environmentally friendly alternative to toxic gaseous CO, producing industrially relevant products (Markovič et al., 2016).

  • In Monoamine Histofluorescence : It's used in a modified glyoxylic acid technique for visualizing biogenic amines in tissues, aiding in the rapid and simple visualization of monoamine-containing neurons (Torre & Surgeon, 1976).

  • For Neurological Research : Glyoxylic acid is applied in histofluorescence techniques to demonstrate the presence of catecholamines and serotonin in the central nervous system of Aplysia californica (Tritt, Lowe, & Byrne, 1983).

  • In Electrosynthesis Research : It is pivotal in the field of biological chemistry and organic synthesis, with significant future prospects in pharmaceutical applications (Ye Yi-min, 2003).

  • In Microbial Production of Glycolic Acid : Glyoxylic acid is involved in the engineering of Escherichia coli for glycolic acid production, linking various metabolic pathways (Cabulong et al., 2018).

  • In Catalytic Oxidation Processes : Used in the catalytic oxidation of glyoxal to glyoxylic acid, with significant yields under specific conditions (Gallezot, 1992).

  • In Fluorescence Histochemical Visualization : Glyoxylic acid is a powerful reagent for the fluorescence histochemical visualization of biogenic monoamines, offering high efficiency and sensitivity (Björklund, Lindvall, & Svensson, 2004).

  • As a Building Block in Organic Synthesis : It serves as an ester-substituted aldehyde equivalent in generating precursors for reactive cationic intermediates, useful in the synthesis of α-amino acid derivatives (Meester et al., 2003).

  • In Atmospheric Chemistry : Glyoxylic acid reacts with amino acids to form low-volatility products, playing a role in secondary organic aerosol formation (De Haan et al., 2009).

  • In Quantitative Analysis : Its determination in organic electrosynthesis is crucial for various industrial applications, particularly in perfumery, pharmaceutical, and fine chemical industries (Ing et al., 2013).

Safety And Hazards

Glyoxylic acid monohydrate may be corrosive to metals, cause skin irritation, cause an allergic skin reaction, and cause serious eye damage . It is classified as Corrosive to Metals (Category 1), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Skin Sensitization (Category 1) .

Future Directions

The global market of Glyoxylic acid is expected to reach 849.1 million dollars by the end of 2023 . The growth of the market is caused by increasing manufacture of allantoin, which is related to increasing demand for keratolytic (antimicrobial and antiparasitic) ingredients in skin care products, and vanillin, which is in demand in the food industry .

properties

IUPAC Name

oxaldehydic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOYVEVEDVVKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575892
Record name Oxoacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyoxylic acid monohydrate

CAS RN

563-96-2
Record name Oxoacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dihydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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